2-Chloro-N,N-diethyl-5-fluoronicotinamide
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Overview
Description
2-Chloro-N,N-diethyl-5-fluoronicotinamide is a synthetic organic compound with the molecular formula C10H12ClFN2O. It is part of the nicotinamide family, which is known for its diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a chloro group, a fluorine atom, and a diethylamide moiety attached to a nicotinamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N,N-diethyl-5-fluoronicotinamide typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-fluoronicotinic acid.
Amidation Reaction: The acid is then converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Amine Addition: The acid chloride is reacted with diethylamine (Et2NH) under basic conditions to form the desired amide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
Types of Reactions:
Substitution Reactions: The chloro and fluoro groups in this compound can undergo nucleophilic substitution reactions. Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the amide bond.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted nicotinamides.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction typically yields amines or alcohols, depending on the reaction conditions.
Scientific Research Applications
2-Chloro-N,N-diethyl-5-fluoronicotinamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acetylcholine receptors.
Biological Studies: The compound is employed in studies investigating the role of nicotinamide derivatives in cellular metabolism and signaling pathways.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-N,N-diethyl-5-fluoronicotinamide exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets nicotinic acetylcholine receptors, modulating their activity.
Pathways Involved: It influences signaling pathways related to neurotransmission and cellular metabolism, potentially affecting processes like synaptic transmission and energy production.
Comparison with Similar Compounds
2-Chloro-5-fluoronicotinamide: Lacks the diethylamide group, making it less lipophilic and potentially less bioavailable.
N,N-Diethyl-5-fluoronicotinamide: Lacks the chloro group, which may alter its reactivity and interaction with molecular targets.
2-Chloro-N,N-diethyl-3-fluoronicotinamide: Has a different position of the fluorine atom, which can affect its chemical properties and biological activity.
Uniqueness: 2-Chloro-N,N-diethyl-5-fluoronicotinamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-N,N-diethyl-5-fluoropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFN2O/c1-3-14(4-2)10(15)8-5-7(12)6-13-9(8)11/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGOGIQPXQUXMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(N=CC(=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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